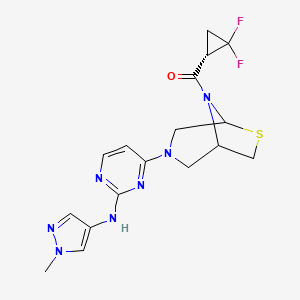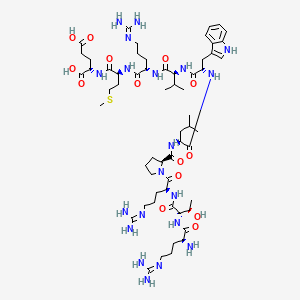
AChE/BChE-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/BChE-IN-17 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter essential for cognitive functions. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-17 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes may include:
Formation of aromatic intermediates: This step often involves the use of aromatic compounds and reagents such as bromine or chlorine under controlled conditions.
Coupling reactions: The intermediates are then coupled using reagents like palladium catalysts to form the final compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
AChE/BChE-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
Applications De Recherche Scientifique
AChE/BChE-IN-17 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Explored as a therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for enzyme activity.
Mécanisme D'action
AChE/BChE-IN-17 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase enzymes, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the catalytic triad of the enzymes, and the pathways involved are primarily related to cholinergic neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A compound that inhibits both acetylcholinesterase and butyrylcholinesterase.
Rivastigmine: Known for its dual inhibitory effects on acetylcholinesterase and butyrylcholinesterase.
Uniqueness
AChE/BChE-IN-17 is unique due to its specific binding affinity and inhibitory potency against both acetylcholinesterase and butyrylcholinesterase. This dual inhibition makes it a promising candidate for therapeutic applications in neurodegenerative diseases.
Propriétés
Formule moléculaire |
C28H25N3O4 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
(4E)-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-6-nitro-2,3-dihydro-1H-acridin-9-amine |
InChI |
InChI=1S/C28H25N3O4/c1-34-22-11-6-18(7-12-22)16-19-4-3-5-25-27(19)30-26-17-21(31(32)33)10-15-24(26)28(25)29-20-8-13-23(35-2)14-9-20/h6-17H,3-5H2,1-2H3,(H,29,30)/b19-16+ |
Clé InChI |
DGQXMVDQCSBGNY-KNTRCKAVSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=C(C=C(C=C4)[N+](=O)[O-])N=C23)NC5=CC=C(C=C5)OC |
SMILES canonique |
COC1=CC=C(C=C1)C=C2CCCC3=C(C4=C(C=C(C=C4)[N+](=O)[O-])N=C23)NC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
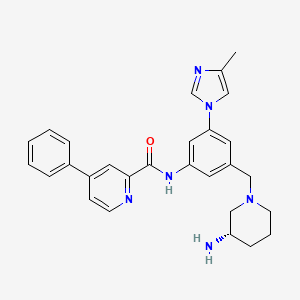
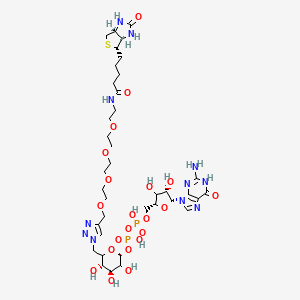
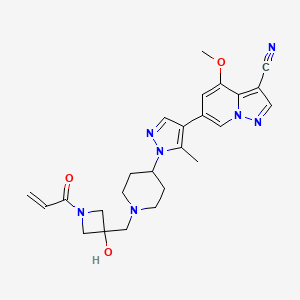
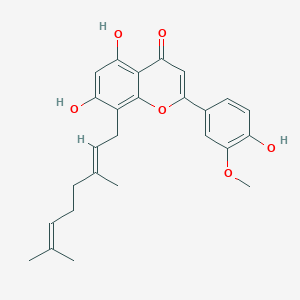
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
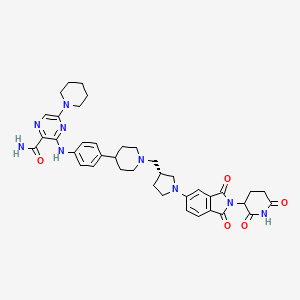
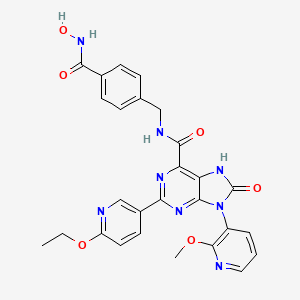
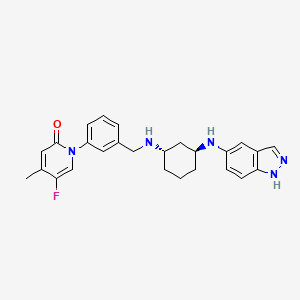
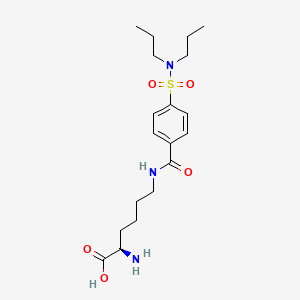
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
